2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide
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Overview
Description
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a phenoxyethyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction between phenol and 2-chloroethylamine in the presence of a base, such as sodium hydroxide.
Attachment of the Dichlorophenyl Moiety: The final step involves the coupling of the dichlorophenyl group with the morpholine ring through an amide bond formation. This can be achieved by reacting 3,5-dichlorobenzoic acid with the morpholine derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)piperidine-4-carboxamide: Similar structure with a piperidine ring instead of a morpholine ring.
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)thiomorpholine-4-carboxamide: Contains a thiomorpholine ring instead of a morpholine ring.
Uniqueness
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c20-15-10-14(11-16(21)12-15)18-13-23(7-9-26-18)19(24)22-6-8-25-17-4-2-1-3-5-17/h1-5,10-12,18H,6-9,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKVYXIIZZWXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCOC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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